molecular formula C10H15NOS B12988376 N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine

N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine

Cat. No.: B12988376
M. Wt: 197.30 g/mol
InChI Key: GWYDAIVMBQHNSD-UHFFFAOYSA-N
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Description

N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring attached to an amine group, with a 5-methylfuran-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reductive amination of 5-methylfuran-2-carbaldehyde with thietan-3-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or silica-supported cobalt nanoparticles . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, thereby affecting neurotransmitter levels and exhibiting potential antidepressant activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-Methylfuran-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • N-(1-(5-Methylfuran-2-yl)ethyl)cyclopentanecarboxamide
  • N-(1-(5-Methylfuran-2-yl)ethyl)pentan-3-amine

Uniqueness

N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine is unique due to its thietan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thietan ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H15NOS/c1-7-3-4-10(12-7)8(2)11-9-5-13-6-9/h3-4,8-9,11H,5-6H2,1-2H3

InChI Key

GWYDAIVMBQHNSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2CSC2

Origin of Product

United States

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